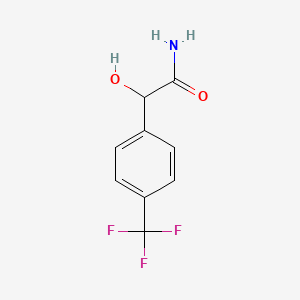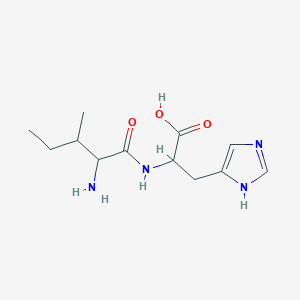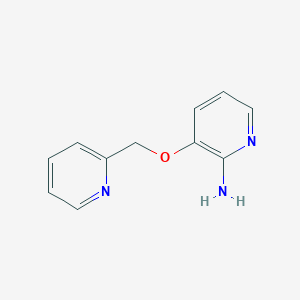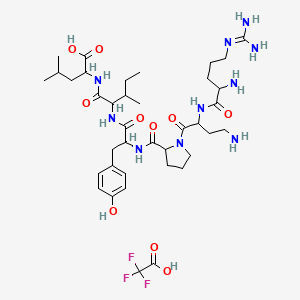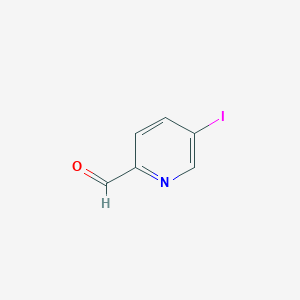![molecular formula C5H11ClF3NS B15095460 N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride is a chemical compound characterized by the presence of an ethyl group, a trifluoromethylsulfanyl group, and an ammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of ethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, and thiourea are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Scientific Research Applications
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl group imparts unique electronic and steric properties to the compound, enhancing its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Comparison with Similar Compounds
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be compared with other similar compounds, such as:
- Methyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Propyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
- Butyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride
These compounds share the trifluoromethylsulfanyl group but differ in the length of the alkyl chain attached to the ammonium ion. The unique properties of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride, such as its specific binding affinity and reactivity, make it distinct from its analogs and suitable for specialized applications.
Properties
Molecular Formula |
C5H11ClF3NS |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
N-ethyl-2-(trifluoromethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
InChI Key |
TUEGEMIHAGTKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


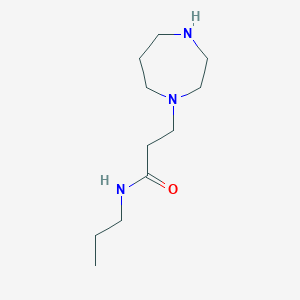
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
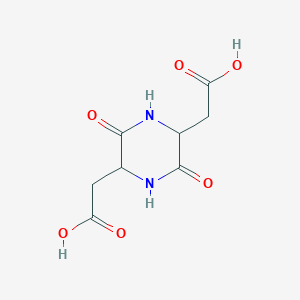
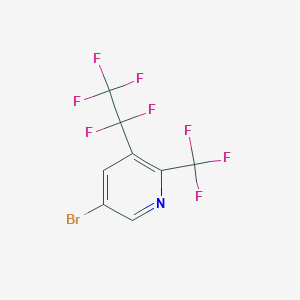

![Tert-butyl 2-[5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15095414.png)
